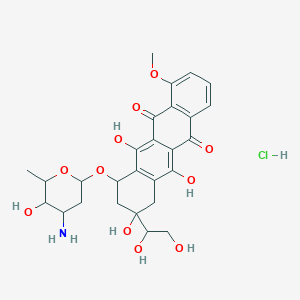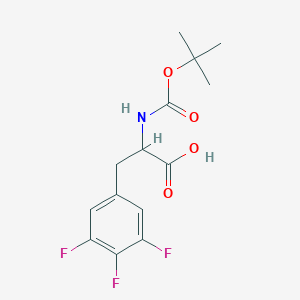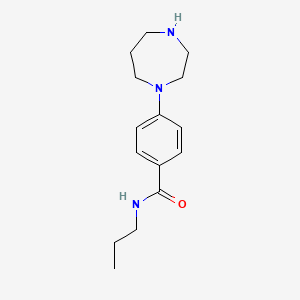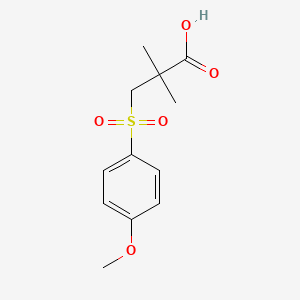
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is a chemical compound with the molecular formula C10H13FN2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This reaction typically requires the use of a catalyst and can be carried out under mild conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-one, while reduction may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-ol.
科学的研究の応用
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
類似化合物との比較
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be compared with other similar compounds, such as:
3-fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
N-(4-ethoxyphenyl)azetidin-2-ones: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C10H13FN2O |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
InChIキー |
NAFUIJHYXGRQJF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC2CNC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)






